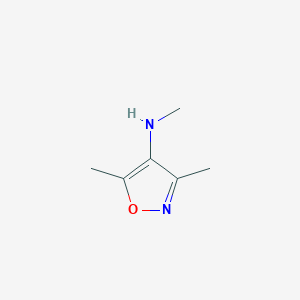

N,3,5-trimethyl-1,2-oxazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,3,5-trimethyl-1,2-oxazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(7-3)5(2)9-8-4/h7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVAAFLEKWPQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305112 | |

| Record name | N,3,5-Trimethyl-4-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403793-49-7 | |

| Record name | N,3,5-Trimethyl-4-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403793-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,3,5-Trimethyl-4-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,3,5 Trimethyl 1,2 Oxazol 4 Amine and Its Analogs

Established and Emerging Synthetic Routes to 1,2-Oxazol-4-amines

The synthesis of 1,2-oxazol-4-amines, including the target compound N,3,5-trimethyl-1,2-oxazol-4-amine, involves the strategic formation of the oxazole (B20620) core followed by the introduction of the amine functionality. A variety of methods have been developed to achieve this, ranging from classical cyclization reactions to more modern, highly selective approaches.

Cyclization Reactions for Oxazole Core Formation

The construction of the 1,2-oxazole ring is a cornerstone of the synthesis. Several key methodologies are frequently employed:

Reaction of β-Dicarbonyl Compounds with Hydroxylamine (B1172632): A primary and widely used method involves the reaction of a 1,3-diketone or a related β-dicarbonyl compound with hydroxylamine hydrochloride. This reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to yield the 1,2-oxazole ring. nih.gov The regioselectivity of this reaction, determining the position of substituents on the final oxazole ring, is a critical aspect. nih.gov

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is another fundamental approach to forming the 1,2-oxazole ring. rsc.org This method offers a high degree of control over the substitution pattern of the resulting heterocycle.

Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone to form the oxazole ring. pharmaguideline.com While traditionally used for 1,3-oxazoles, modifications and variations can be adapted for the synthesis of 1,2-oxazole isomers.

Van Leusen Synthesis: The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) provides a direct route to 5-substituted oxazoles. ijpsonline.com This method is known for its mild reaction conditions. ijpsonline.com

Fischer Oxazole Synthesis: This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. ijpsonline.com

Modern Catalytic Methods: Recent advancements have introduced metal-catalyzed and electrochemical approaches. For instance, a copper-catalyzed cascade reaction of amidines and methylarenes has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a related class of compounds. nih.gov Similarly, PhI(OAc)2-promoted cyclization of N-propargylamides offers a metal-free route to oxazoles. rsc.org

A comparative table of common cyclization reactions is presented below:

| Reaction Name | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Reaction with Hydroxylamine | β-Dicarbonyl compounds, Hydroxylamine | Primary route, regioselectivity is key | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, Alkenes/Alkynes | High control over substitution | rsc.org |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Classic method, dehydration step | pharmaguideline.com |

| Van Leusen Synthesis | Aldehydes, TosMIC | Mild conditions, for 5-substituted oxazoles | ijpsonline.com |

Amination Strategies for the Oxazole-4-position

Once the oxazole core is formed, the introduction of the amine group at the 4-position is the next critical step. Direct amination of an unsubstituted oxazole at the C4 position can be challenging due to the electronic nature of the ring. pharmaguideline.com Therefore, indirect methods are often employed:

Reduction of a Nitro Group: A common strategy involves the synthesis of a 4-nitro-1,2-oxazole derivative, which can then be reduced to the corresponding 4-amino-1,2-oxazole. Various reducing agents can be used for this transformation.

From a Carboxylic Acid Derivative: A 1,2-oxazole-4-carboxylic acid or its corresponding ester can be converted to an amide, which can then undergo a Hofmann, Curtius, or Lossen rearrangement to yield the 4-amino-1,2-oxazole.

Nucleophilic Aromatic Substitution: If a suitable leaving group is present at the 4-position of the oxazole ring, nucleophilic aromatic substitution with an amine or an amine equivalent can be a viable route. The reactivity of the oxazole ring towards nucleophilic attack is influenced by the substituents present. pharmaguideline.com

Alkylation and Functionalization of the Nitrogen and Methyl Groups

For the synthesis of this compound, the final steps involve the alkylation of the amino group and the introduction of the methyl groups at the 3 and 5 positions.

N-Alkylation: The N-alkylation of the primary 4-amino-1,2-oxazole is a key transformation. This can be achieved using various alkylating agents, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. The selective mono-methylation to form the secondary amine is a critical aspect of this step. nih.gov

Introduction of C3 and C5 Methyl Groups: The methyl groups at the 3 and 5 positions are typically incorporated from the start of the synthesis by choosing the appropriate precursors for the cyclization reaction. For instance, in the reaction with hydroxylamine, a pentane-2,4-dione derivative would lead to a 3,5-dimethyloxazole core.

Optimization Strategies for Yield, Selectivity, and Reaction Efficiency

Optimizing synthetic routes is crucial for the practical production of this compound. Key strategies include:

Catalyst Selection: The choice of catalyst can significantly impact reaction rates and yields. For example, in metal-catalyzed cyclizations, the ligand and metal center play a crucial role. organic-chemistry.org

Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway and selectivity. For instance, in palladium-catalyzed arylations of oxazoles, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation. organic-chemistry.org

Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be carefully controlled to maximize yield and minimize side product formation. researchgate.net Microwave-assisted synthesis has emerged as a technique to accelerate reactions and improve efficiency. nih.gov

Below is a table summarizing optimization strategies for key reaction types:

| Reaction Type | Optimization Strategy | Effect | Reference |

|---|---|---|---|

| Cyclization | Use of polyphosphoric acid as a dehydrating agent | Increased yield (50-60%) in Robinson-Gabriel synthesis | ijpsonline.com |

| Amination | Stepwise reduction of a nitro group | Controlled introduction of the amine functionality | |

| Alkylation | Controlled addition of alkylating agent and base | Selective mono-alkylation of the amine | nih.gov |

Principles of Chemo-, Regio-, and Stereocontrol in Oxazole Synthesis

Achieving high levels of control over the chemical and spatial arrangement of atoms is paramount in the synthesis of complex molecules like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, during the N-alkylation of the 4-amino-1,2-oxazole, the reaction conditions must be chosen to favor methylation of the amino group over any potential reaction with the oxazole ring itself.

Regiocontrol: This is crucial in the initial cyclization step to ensure the correct placement of substituents on the oxazole ring. The choice of starting materials and reaction conditions dictates which regioisomer is formed. For example, the reaction of β-enamino ketoesters with hydroxylamine can lead to different regioisomeric 1,2-oxazoles depending on the reaction pathway. nih.gov

Stereocontrol: While this compound itself is achiral, the synthesis of its chiral analogs necessitates stereocontrolled reactions. This can be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, stereocontrolled functionalization of unsaturated alcohol and amine derivatives can be achieved through electrophile-promoted cyclization. iupac.org

Sustainable and Green Chemical Approaches in Oxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or deep-eutectic solvents, is a significant focus. ijpsonline.com

Catalysis: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is preferred over stoichiometric reagents. ijpsonline.comorganic-chemistry.org

Energy Efficiency: Employing energy-efficient methods like microwave or ultrasound irradiation can reduce energy consumption and reaction times. ijpsonline.comnih.gov One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to a more sustainable process by reducing waste and purification steps. organic-chemistry.org

Catalytic Innovations in Oxazole Ring Formation and C-N Bond Construction

The synthesis of substituted oxazoles, including this compound and its analogs, has been significantly advanced through the development of innovative catalytic methodologies. These strategies primarily focus on the efficient construction of the oxazole ring and the formation of the crucial C-N bond, offering improvements in yield, selectivity, and substrate scope over classical methods. Key areas of innovation include the use of palladium, copper, and gold catalysts, as well as organocatalysis and photocatalysis, to mediate these transformations.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for both C-N bond formation and the construction of the oxazole heterocycle. One notable strategy involves the palladium(II)-catalyzed reaction of amides with ketones to furnish oxazole derivatives. nih.gov This process is believed to proceed through an initial C-N bond formation event, followed by an intramolecular C-O bond formation to close the oxazole ring. nih.gov The versatility of palladium catalysis is further demonstrated in the Buchwald-Hartwig amination, a widely used method for C-N bond formation between aryl halides and amines in the presence of a palladium catalyst and a suitable base. tcichemicals.com While not directly applied to this compound in the reviewed literature, this methodology is a cornerstone of modern synthetic chemistry for creating C-N linkages in a variety of contexts, including the synthesis of precursors to complex heterocyclic systems. tcichemicals.combeilstein-journals.org

Copper catalysts have also proven to be highly effective for the synthesis of oxazoles and the formation of C-N bonds. Copper-promoted N-arylation of amino-substituted precursors with boronic acids represents a key step in the synthesis of various nitrogen-containing heterocycles. rsc.org Furthermore, copper-catalyzed cascade reactions, such as the [3+2] annulation/olefination between iodonium-phosphonium hybrid ylides and amides, provide a regioselective pathway to oxazoles under mild conditions. organic-chemistry.org These copper-based methods offer a cost-effective and efficient alternative to palladium catalysis in certain applications.

In recent years, gold catalysis has gained prominence for its unique ability to activate alkynes and other unsaturated systems. Gold(I) catalysts have been employed in the reaction of terminal alkynes with a nitrile source and an oxidant to generate oxazole products. nih.gov This transformation is thought to proceed through a gold-α-oxocarbene intermediate. nih.gov The mild reaction conditions and functional group tolerance associated with gold catalysis make it an attractive approach for the synthesis of complex oxazole-containing molecules.

Beyond metal catalysis, other innovative approaches have been developed. Visible-light photoredox catalysis has enabled the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to produce a wide array of substituted oxazoles at room temperature. organic-chemistry.org Additionally, organocatalysis offers a metal-free alternative for C-N bond formation, providing a sustainable route to amines and amides. researchgate.net

The table below summarizes various catalytic systems and their applications in the synthesis of oxazole derivatives and related C-N bond formations, highlighting the diversity of modern synthetic strategies.

| Catalyst System | Substrates | Product Type | Key Features |

| Pd(II) / Ligand | Amides, Ketones | Substituted Oxazoles | Proceeds via sequential C-N and C-O bond formation. nih.gov |

| Pd(OAc)₂ / Xantphos | N-protected 4-bromo-7-azaindoles, Amides | 4-Amido-7-azaindoles | Efficient C-N cross-coupling. beilstein-journals.org |

| Cu Catalyst | Iodonium-phosphonium ylides, Amides | Substituted Oxazoles | [3+2] annulation/olefination cascade with high regioselectivity. organic-chemistry.org |

| Gold(I) Catalyst | Phenylacetylene, Pyridine N-oxide, Acetonitrile | Substituted Oxazoles | Involves a putative gold-α-oxocarbene intermediate. nih.gov |

| Visible-light Photoredox Catalyst | 2H-Azirines, Alkynyl bromides, O₂ | Substituted Oxazoles | Three-component cyclization at room temperature. organic-chemistry.org |

These catalytic innovations provide a robust toolbox for the synthesis of this compound and its analogs, enabling the construction of the core oxazole structure and the installation of the critical amine functionality with high efficiency and control.

Advanced Structural and Electronic Characterization of N,3,5 Trimethyl 1,2 Oxazol 4 Amine

Computational Investigations of Molecular Geometry and Electronic Structure

Computational chemistry provides powerful tools for predicting the properties of molecules like N,3,5-trimethyl-1,2-oxazol-4-amine, offering insights that complement experimental data.

Density Functional Theory (DFT) is a robust method for investigating the ground state electronic structure and geometry of organic molecules. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized molecular geometry. researchgate.netsemanticscholar.org These calculations would yield key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Furthermore, DFT is used to calculate vibrational frequencies. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to confirm the structure and assign specific vibrational modes. semanticscholar.org Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also readily calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

| Property | Description and Significance | Analogous Compound Reference |

|---|---|---|

| Optimized Geometry | Provides precise bond lengths (Å) and angles (°) for the lowest energy conformation. | Oxazol-5-one derivatives researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Oxazol-5-one derivatives researchgate.netsemanticscholar.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Oxazol-5-one derivatives researchgate.netsemanticscholar.org |

| HOMO-LUMO Gap | Energy difference (eV) indicating chemical reactivity and electronic excitation energy. | Oxazol-5-one derivatives researchgate.net |

| Vibrational Frequencies | Calculated IR frequencies (cm⁻¹) used to assign experimental spectra. | 1,2,4-Triazole derivatives nih.gov |

| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution, highlighting electrophilic and nucleophilic sites. | Oxazol-5-one derivatives researchgate.net |

For even higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MPn) or Coupled Cluster (CC) theory could be applied. ufv.br While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation. They are valuable for benchmarking DFT results and for calculating properties where DFT may be less reliable, such as reaction barriers or excited state energies. For a molecule like this compound, ab initio calculations would offer a definitive prediction of its electronic structure, serving as a theoretical benchmark. ufv.br

Conformational Analysis and Dynamic Processes

The structure of this compound possesses several rotatable bonds, suggesting the potential for different conformers. The key rotations would be around the C4-N bond of the amine group and the bonds connecting the methyl groups to the isoxazole (B147169) ring and the nitrogen atom.

Intermolecular Interactions, Hydrogen Bonding, and Supramolecular Assembly

The functional groups of this compound are well-suited for forming specific intermolecular interactions. The amine group (-NHCH₃) provides a hydrogen bond donor (the N-H proton) and the nitrogen atom of the amine can act as a hydrogen bond acceptor. Additionally, the isoxazole ring contains a nitrogen atom and an oxygen atom, both of which can serve as hydrogen bond acceptors.

Solid-State Structural Elucidation via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, the structure of the related compound 5-amino-3-methyl-1,2-oxazole-4-carbonitrile provides significant insight into the likely structural features. nih.gov

In this related molecule, the isoxazole ring was found to be essentially planar. nih.gov The amine group's nitrogen atom exhibited sp² character, with the sum of its bond angles being close to 360°. nih.gov A similar planarity of the isoxazole core and sp² hybridization of the exocyclic amine nitrogen would be expected for this compound. X-ray analysis would confirm the dominant conformer in the solid state and provide exact measurements of bond lengths, angles, and the details of the intermolecular hydrogen bonding network responsible for its supramolecular structure. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₅N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8779 (2) |

| b (Å) | 18.8518 (11) |

| c (Å) | 8.2015 (4) |

| β (°) | 100.780 (2) |

| Volume (ų) | 588.99 (5) |

| Key Structural Feature | The isoxazole ring is essentially planar. |

| Key Supramolecular Feature | Molecules form a two-dimensional array via N—H⋯N hydrogen bonds. |

High-Resolution Spectroscopic Probes for Electronic and Vibrational States

Beyond basic identification, high-resolution spectroscopic techniques offer deep mechanistic insights into the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR): Advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the trimethylated isoxazole core. ¹⁵N NMR spectroscopy could provide information on the electronic environment of the three distinct nitrogen atoms. nih.gov Variable-temperature NMR studies could reveal information about dynamic processes, such as rotational barriers or tautomerism, by observing the coalescence or sharpening of peaks.

Infrared (IR) and Raman Spectroscopy: High-resolution IR and Raman spectroscopy would provide detailed information on the vibrational modes. The N-H stretching frequency would be particularly sensitive to hydrogen bonding, shifting to lower wavenumbers upon involvement in such interactions. Comparing experimental spectra with DFT-calculated frequencies would allow for a detailed assignment of vibrational modes, including the characteristic ring vibrations of the isoxazole moiety and the various C-H bending and stretching modes of the methyl groups. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The absorption maxima (λmax) would correspond to transitions from occupied to unoccupied molecular orbitals, such as π→π* transitions within the conjugated system of the isoxazole ring. These experimental values can be correlated with the HOMO-LUMO gap calculated by computational methods like DFT.

Chemical Reactivity and Mechanistic Pathways of N,3,5 Trimethyl 1,2 Oxazol 4 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Core

The isoxazole (B147169) ring, a five-membered heterocycle containing nitrogen and oxygen, exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles. The electron-donating nature of the amino group at the C4 position and the methyl groups at C3 and C5 influences the electron density distribution within the ring, thereby directing the course of substitution reactions.

Generally, oxazole rings are electron-deficient, which makes them susceptible to nucleophilic attack. However, the reactivity can be modulated by substituents. In the case of N,3,5-trimethyl-1,2-oxazol-4-amine, the amino group enhances the electron density, potentially facilitating electrophilic substitution, a reaction less common for unsubstituted oxazoles.

Research on related substituted oxazoles has shown that electrophilic substitution, such as halogenation, can occur. For instance, bromination of oxazoles in methanol (B129727) can lead to addition products at the C4 and C5 positions. clockss.org Palladium-catalyzed direct C-H functionalization reactions, such as alkenylation, alkylation, and alkynylation, have also been successfully applied to oxazole derivatives, typically occurring at the C5 position. mdpi.com

Conversely, the inherent electron deficiency of the oxazole ring system makes it a candidate for nucleophilic substitution, particularly with the appropriate leaving group. While specific studies on this compound are limited, the general principles of oxazole chemistry suggest that nucleophilic attack would likely occur at the C5 or C3 positions, especially if a good leaving group is present.

Reactivity of the Amine Functionality and N-Substitutions

The amine group at the C4 position is a key site of reactivity in this compound. As a primary amine, it can act as a nucleophile and a base. Its reactivity is fundamental to a variety of chemical transformations, including N-alkylation, acylation, and diazotization.

The nitrogen atom of the amine possesses a lone pair of electrons, making it nucleophilic and capable of reacting with a wide range of electrophiles. msu.edu This includes reactions with alkyl halides to form secondary and tertiary amines, and with acyl halides or anhydrides to yield amides. The reactivity of the amine can be influenced by the electronic nature of the isoxazole ring.

Diazotization of the amino group to form a diazonium salt is a classic transformation for aromatic and heteroaromatic amines. sigmaaldrich.com These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions, including Sandmeyer-type reactions to introduce a range of functional groups. For instance, the diazonium salt of 4-amino-3,5-dimethylisoxazole has been shown to react with cupric sulfate (B86663) to form acetyltriazole derivatives. sigmaaldrich.com Furthermore, these salts can be coupled with activated aromatic compounds to produce azo dyes. mdpi.com

The basicity of the amine functionality allows it to react with acids to form ammonium (B1175870) salts. This property is also crucial in base-catalyzed reactions where the amine can act as a proton acceptor.

Transformations at Peripheral Alkyl Groups

The methyl groups at the C3 and C5 positions of the isoxazole ring, as well as the N-methyl group, are generally less reactive than the amine functionality or the heterocyclic core. However, under specific conditions, they can undergo transformations.

One potential reaction is radical halogenation, where a hydrogen atom on a methyl group is substituted by a halogen. This typically requires initiation by UV light or a radical initiator. The resulting haloalkyl derivative can then serve as a substrate for further nucleophilic substitution reactions.

Oxidation of the methyl groups to carboxylic acids or other oxidized forms is another possibility, though it would likely require harsh reaction conditions that could also affect other parts of the molecule.

In some instances, the methyl groups can participate in condensation reactions. For example, the methyl group at the C5 position of a related 3,5-dimethylisoxazole (B1293586) derivative has been shown to be involved in bioactivation pathways, suggesting its potential for reactivity. nih.gov

Ring-Opening, Cycloaddition, and Rearrangement Reactions (e.g., conversion to other heterocycles)

The isoxazole ring is known to undergo a variety of ring-opening, cycloaddition, and rearrangement reactions, often leading to the formation of other heterocyclic systems. These transformations are frequently initiated by heat, light, or catalysis and are a powerful tool in synthetic chemistry.

Ring-Opening Reactions: A characteristic reaction of isoxazoles is the cleavage of the weak N-O bond. nih.gov This can be a key step in the conversion of isoxazoles into other valuable compounds. For example, reductive ring-opening can transform isoxazoles into β-amino ketones. beilstein-journals.org

Cycloaddition Reactions: Isoxazoles can participate as dienophiles or dienes in Diels-Alder reactions. tandfonline.com The specific role depends on the substituents on the isoxazole ring and the nature of the reaction partner. The electron-deficient nature of the oxazole ring generally favors its participation in inverse-electron-demand Diels-Alder reactions. clockss.org Furthermore, [3+2] cycloaddition reactions involving nitrile oxides are a common method for the synthesis of the isoxazole ring itself. beilstein-journals.orgnih.govrsc.org

Rearrangement Reactions: Photoinduced rearrangements are a hallmark of isoxazole chemistry. aip.orgnih.gov Upon irradiation, isoxazoles can isomerize to oxazoles, often proceeding through an acyl azirine intermediate. aip.orgnih.gov This photochemical transposition provides a synthetic route to a diverse range of oxazole products. acs.org Base-induced rearrangements of related azirine precursors can also lead to the formation of oxazoles. researchgate.net Additionally, isoxazoles can be converted into other heterocycles such as pyrazoles, pyrroles, and pyridines through various rearrangement pathways. tandfonline.comnih.govrsc.org

Table 1: Examples of Isoxazole Rearrangement and Conversion Reactions

| Reaction Type | Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| Photoisomerization | 3,5-Dimethylisoxazole | UV light (254 nm) | 2,5-Dimethyloxazole (B1606727) | nih.gov |

| Photochemical Rearrangement | Trisubstituted Isoxazoles | Medium-pressure Hg-lamp | Ketenimines (isolable) | nih.gov |

| Conversion to Pyrazoles | Ketenimines (from isoxazoles) | Reaction with hydrazines | Highly functionalized pyrazoles | nih.gov |

| Reductive Ring-Opening | Isoxazole | Reduction | β-Amino ketone | beilstein-journals.org |

Mechanistic Studies Employing Kinetic Isotope Effects and Computational Modeling

To gain a deeper understanding of the reaction mechanisms involving this compound and related isoxazoles, researchers employ sophisticated techniques such as kinetic isotope effects (KIEs) and computational modeling.

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and probing the structure of transition states. libretexts.orgwikipedia.org By substituting an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. princeton.edu A significant KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step. nih.gov Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization and the steric environment of the transition state. libretexts.orgnih.gov While specific KIE studies on this compound were not found, this methodology is broadly applicable to understanding its reactions, such as electrophilic aromatic substitution or reactions involving the methyl groups.

Computational Modeling: Theoretical calculations, such as those using Density Functional Theory (DFT) and ab initio methods, provide invaluable insights into reaction pathways, transition state geometries, and activation energies. acs.org For example, computational studies on the photoisomerization of 3,5-dimethylisoxazole to 2,5-dimethyloxazole have explored different mechanistic pathways, including internal cyclization, ring contraction-ring expansion, and a direct mechanism involving a conical intersection. nih.govacs.org These studies help to rationalize experimental observations and predict the feasibility of different reaction outcomes. Computational modeling can also be used to predict the reactivity of different sites on the this compound molecule, guiding synthetic efforts.

Photoinduced and Radical-Mediated Transformations

In addition to the thermal reactions discussed previously, this compound is expected to undergo transformations initiated by light or radical species.

Photoinduced Transformations: As mentioned in section 4.4, isoxazoles are well-known for their rich photochemistry. acs.org Irradiation with UV light can induce cleavage of the N-O bond, leading to a variety of reactive intermediates, including vinylnitrenes and acyl azirines. aip.orgnih.gov These intermediates can then rearrange to form more stable products, such as oxazoles, or be trapped by other reagents. aip.orgnih.gov The substituents on the isoxazole ring can significantly influence the course of these photoreactions. acs.org The amino and methyl groups on this compound would likely play a role in directing the photochemical outcome. Photoinduced reactions of isoxazoles have also been explored for applications in chemoproteomics as photo-crosslinking agents. nih.gov

Radical-Mediated Transformations: Radical reactions offer alternative pathways for the functionalization of this compound. The peripheral methyl groups are potential sites for radical abstraction, leading to the formation of alkyl radicals that can then undergo further reactions, such as addition to alkenes or coupling with other radicals. Radical-mediated processes have also been implicated in the synthesis of isoxazoles, for example, through the cyclization of α,β-unsaturated carbonyl compounds with a trifluoromethyl source. organic-chemistry.org Furthermore, radical annulation reactions have been developed for the synthesis of isoxazolines, which can be subsequently oxidized to isoxazoles. organic-chemistry.org

Theoretical and Computational Chemistry Applied to N,3,5 Trimethyl 1,2 Oxazol 4 Amine

Density Functional Theory (DFT) for Reactivity Prediction and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N,3,5-trimethyl-1,2-oxazol-4-amine, DFT calculations would be instrumental in predicting its chemical reactivity and analyzing the transition states of its potential reactions.

Key parameters derived from DFT that elucidate reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Furthermore, DFT can be used to calculate various reactivity descriptors.

Table 1: Hypothetical DFT-Derived Reactivity Descriptors for this compound

| Descriptor | Symbol | Significance | Hypothetical Value |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability | -6.5 eV |

| LUMO Energy | ELUMO | Electron-accepting ability | -1.2 eV |

| HOMO-LUMO Gap | ΔE | Chemical reactivity | 5.3 eV |

| Ionization Potential | IP | Energy to remove an electron | 6.5 eV |

| Electron Affinity | EA | Energy released when adding an electron | 1.2 eV |

| Global Hardness | η | Resistance to change in electron distribution | 2.65 eV |

| Global Softness | S | Reciprocal of hardness | 0.377 eV⁻¹ |

| Electronegativity | χ | Power to attract electrons | 3.85 eV |

Transition state analysis via DFT would allow for the mapping of reaction pathways, calculation of activation energies, and identification of reaction intermediates. This is crucial for understanding reaction mechanisms, such as electrophilic or nucleophilic substitutions on the oxazole (B20620) ring.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations would be employed to explore its conformational landscape and the influence of different solvents on its structure and dynamics.

By simulating the molecule over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the trimethyl and amine substituents.

Solvent effects are critical in determining chemical behavior. MD simulations can explicitly model the interactions between this compound and various solvent molecules (e.g., water, ethanol, DMSO). This would reveal information about solvation energies, the structure of the solvation shell, and the influence of the solvent on conformational preferences.

Table 2: Potential Insights from MD Simulations of this compound

| Studied Property | Information Gained |

|---|---|

| Conformational Analysis | Identification of low-energy conformers and rotational barriers of methyl and amine groups. |

| Radial Distribution Functions | Characterization of the solvation shell structure in different solvents. |

| Hydrogen Bonding Dynamics | Analysis of the formation and lifetime of hydrogen bonds with protic solvents. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a compound with its physical and chemical properties. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and chromatographic retention times based on a set of calculated molecular descriptors.

These descriptors can be categorized as constitutional, topological, geometrical, and electronic. By establishing a statistically significant relationship for a series of related oxazole compounds, the properties of new derivatives could be predicted without the need for experimental synthesis and measurement.

In Silico Design and Virtual Screening of Oxazole Derivatives for Chemical Reactivity

Building upon the principles of DFT and QSPR, in silico design and virtual screening are powerful tools for discovering new molecules with desired chemical reactivity. Starting with the this compound scaffold, virtual libraries of derivatives could be generated by systematically modifying the substituent groups.

These virtual compounds can then be rapidly screened using computational methods to predict their reactivity. For instance, a virtual screen could be designed to identify derivatives with a specific HOMO-LUMO gap, suggesting a desired level of reactivity for a particular chemical transformation. This approach accelerates the discovery process by prioritizing the most promising candidates for synthesis. Studies on broader classes of oxazole derivatives have successfully used these methods to identify compounds with specific activities.

Structure Reactivity Relationships and Design of N,3,5 Trimethyl 1,2 Oxazol 4 Amine Derivatives

Systematic Modification of the Oxazole (B20620) Core and Substituents

The systematic modification of the N,3,5-trimethyl-1,2-oxazol-4-amine scaffold involves a strategic approach to alter its physicochemical and biological properties. This process focuses on the three key substituents: the N-methyl group, the C3-methyl group, and the C5-methyl group, as well as the 4-amino functionality.

Modification of the C3 and C5 methyl groups: The methyl groups at the C3 and C5 positions of the oxazole ring are key points for structural diversification. Replacing these methyl groups with other alkyl chains (ethyl, propyl, etc.), cycloalkyl groups, or aromatic rings can significantly influence the molecule's lipophilicity and van der Waals interactions with biological targets. Furthermore, the introduction of functional groups at these positions can provide new vectors for interaction or further chemical modification.

Modification of the Oxazole Core: While less common, modifications to the oxazole ring itself can be explored. This could involve the synthesis of regioisomers, where the positions of the nitrogen and oxygen atoms are altered, or the fusion of the oxazole ring with other heterocyclic systems to create novel polycyclic structures.

A summary of potential systematic modifications is presented in the table below.

| Position of Modification | Type of Modification | Potential Impact |

| N-amino group | Alkylation, Acylation, Sulfonylation | Altered hydrogen bonding, polarity, and steric bulk |

| C3-methyl group | Substitution with other alkyls, aryls, or functional groups | Modified lipophilicity and target interactions |

| C5-methyl group | Substitution with other alkyls, aryls, or functional groups | Modified lipophilicity and target interactions |

| Oxazole Ring | Isomeric rearrangement, Ring fusion | Fundamental change in core structure and electronic properties |

Synthesis and Characterization of Structural Analogs and Isosteric Variants.nih.govnih.govrsc.orgnih.gov

The synthesis of structural analogs and isosteric variants of this compound is crucial for establishing comprehensive structure-activity relationships (SAR). Isosteres are molecules or groups of atoms that have similar physical or chemical properties, and their use is a common strategy in medicinal chemistry to enhance a compound's properties. nih.govnih.gov

A general synthetic approach to 5-amino-1,2-oxazole derivatives involves the reaction of β-enamino ketones or esters with hydroxylamine (B1172632). For this compound analogs, this would entail the synthesis of appropriately substituted β-dicarbonyl precursors. For instance, the condensation of a β-diketone with an amine followed by cyclization with hydroxylamine can yield the desired substituted 4-amino-1,2-oxazole. nih.gov

Isosteric replacement is a key strategy in modifying the oxazole core. For example, the 1,2-oxazole ring can be replaced by other five-membered heterocycles such as 1,2,3-triazole, 1,3,4-oxadiazole, or pyrazole. These replacements can alter the electronic distribution, hydrogen bonding capabilities, and metabolic stability of the resulting molecule. nih.govrsc.orgnih.gov The synthesis of such isosteres requires distinct synthetic routes tailored to the target heterocycle. For example, 1,2,3-triazole analogs can often be prepared via Huisgen 1,3-dipolar cycloaddition reactions between azides and alkynes. nih.gov

The characterization of these newly synthesized analogs is a critical step to confirm their structure and purity. Standard analytical techniques are employed for this purpose, as detailed in the table below.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure and connectivity of atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. |

Impact of Structural Changes on Electronic Properties and Reactivity.mdpi.com

Structural modifications to this compound have a direct impact on its electronic properties and chemical reactivity. mdpi.com The 1,2-oxazole ring is an electron-deficient heterocycle, and the nature and position of its substituents can either enhance or diminish this characteristic.

The introduction of electron-donating groups (EDGs), such as the methyl groups at C3 and C5 and the amino group at C4, increases the electron density of the oxazole ring. This can influence the molecule's ability to participate in electrophilic aromatic substitution reactions, although the oxazole ring is generally not highly reactive towards these. Conversely, replacing the methyl groups with electron-withdrawing groups (EWGs) like trifluoromethyl or nitro groups would decrease the electron density, making the ring more susceptible to nucleophilic attack.

The electronic nature of the substituents also affects the pKa of the 4-amino group. EDGs will increase the basicity of the amino group, while EWGs will decrease it. This is a critical parameter as the ionization state of the molecule can significantly influence its biological activity and pharmacokinetic properties.

Quantitative structure-activity relationship (QSAR) studies can be employed to model the effects of these structural changes. mdpi.com By correlating various molecular descriptors (e.g., electronic parameters, steric factors, lipophilicity) with observed reactivity or biological activity, predictive models can be developed to guide the design of new analogs with improved properties. mdpi.com

Development of Libraries and Diversity-Oriented Synthesis Approaches.acs.orgnih.govacs.orgfrontiersin.org

To efficiently explore the chemical space around the this compound scaffold, the development of chemical libraries through diversity-oriented synthesis (DOS) is a powerful strategy. acs.orgnih.govacs.orgfrontiersin.org DOS aims to generate a collection of structurally diverse molecules from a common starting material or intermediate. frontiersin.org

For the this compound core, a DOS approach could begin with a key intermediate, such as a suitably substituted β-dicarbonyl compound. This intermediate can then be reacted with a variety of building blocks to introduce diversity at multiple positions in a combinatorial fashion. For example, a library of analogs could be generated by reacting a common β-enamino ketone with a range of substituted hydroxylamines or by modifying the amino group of a pre-formed oxazole with a diverse set of acylating or alkylating agents. acs.orgnih.govacs.org

The use of solid-phase synthesis or automated parallel synthesis can greatly facilitate the production of such libraries. These techniques allow for the rapid and efficient generation of a large number of compounds, which can then be screened for desired properties.

Fragment-Based Approaches in Oxazole Chemistry.nih.govacs.orgfrontiersin.orgnih.gov

Fragment-based drug discovery (FBDD) is another contemporary approach that can be applied to the design of this compound derivatives. frontiersin.orgnih.gov FBDD involves identifying small, low-molecular-weight fragments that bind to a biological target and then growing or linking these fragments to create more potent lead compounds. acs.orgfrontiersin.orgnih.gov

The this compound core itself can be considered a molecular fragment. Its relatively small size and defined three-dimensional structure make it an attractive starting point for an FBDD campaign. By screening a library of such oxazole-based fragments, initial hits with weak but specific binding to a target can be identified. nih.gov

Once a fragment hit is validated, structural information from techniques like X-ray crystallography or NMR is used to guide the optimization process. This can involve:

Fragment growing: Extending the fragment by adding new chemical functionalities to improve its interactions with the target.

Fragment linking: Connecting two or more fragments that bind to adjacent sites on the target.

Fragment merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

This iterative process of fragment screening, structural analysis, and chemical elaboration allows for the rational design of highly optimized lead compounds based on the this compound scaffold.

Advanced Applications in Chemical Synthesis and Materials Science

N,3,5-trimethyl-1,2-oxazol-4-amine as a Ligand or Precursor in Organometallic Chemistry and Catalysis

The molecular architecture of this compound, featuring both nitrogen and oxygen heteroatoms, makes it a prime candidate for use as a ligand in organometallic chemistry. The nitrogen atom of the amine group and the nitrogen and oxygen atoms within the oxazole (B20620) ring can act as donor sites, allowing the molecule to coordinate with a variety of metal centers. This coordination can be tailored to influence the electronic and steric environment of the metal, which is a critical aspect of catalyst design.

The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce enantiomerically pure compounds. Oxazoline-containing ligands, such as phosphinoaryl-oxazolines, are a versatile class of ligands that have proven highly effective in a range of asymmetric transformations. researchgate.net These ligands are typically synthesized from chiral amino alcohols, which impart chirality to the final ligand structure. researchgate.net

While this compound is not inherently chiral, it can be envisioned as a precursor to chiral ligands. For instance, the amine functionality could be derivatized with a chiral moiety, or the oxazole ring itself could be part of a larger, chiral scaffold. The resulting chiral ligands could then be used in various metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereoelectronic properties of the oxazole ring, influenced by the methyl substituents, would play a crucial role in the enantioselectivity of the catalyzed reaction.

The broader family of triazole-containing compounds has also been explored in asymmetric catalysis. For example, chiral phosphoric acids have been used to catalyze the atroposelective synthesis of N-aryl 1,2,4-triazoles, highlighting the potential of heterocyclic compounds to participate in and control stereoselective transformations. nih.gov

Table 1: Potential Roles of this compound in Asymmetric Catalysis

| Feature | Potential Role |

|---|---|

| Oxazole Ring | Provides a rigid scaffold and coordination sites (N, O). |

| Amine Group | Can be functionalized with chiral auxiliaries to create chiral ligands. |

| Methyl Groups | Influence the steric and electronic properties of the ligand, impacting catalyst activity and selectivity. |

| Overall Structure | Can act as a bidentate or monodentate ligand depending on the metal and reaction conditions. |

C-H functionalization and cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into more complex functionalities. The development of efficient catalysts for these reactions is an area of intense research. Heterocyclic compounds often play a key role as ligands in these catalytic systems.

The this compound scaffold could be employed in several ways. The oxazole ring can act as a directing group, positioning a metal catalyst in proximity to a specific C-H bond, thereby facilitating its activation. Furthermore, the electronic properties of the oxazole ring can be tuned to modulate the reactivity of the catalyst.

A novel three-component synthesis of oxazoles has been developed based on an amidation-coupling-cycloisomerization (ACCI) sequence, demonstrating the utility of coupling reactions in constructing the oxazole core itself. nih.gov This suggests that this compound could potentially be synthesized or utilized in related cross-coupling methodologies.

Integration into Advanced Organic Materials and Polymers

Oxazole-containing compounds are known to exhibit interesting photophysical and electronic properties, making them attractive building blocks for advanced organic materials and polymers. mdpi.com These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The incorporation of this compound into a polymer backbone could be achieved by leveraging the reactivity of the amine group. For instance, the amine could be used as a monomer in polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers would feature the oxazole moiety as a repeating unit, potentially imparting desirable thermal, mechanical, or photophysical properties to the material.

The synthesis of N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amines has been reported for their potential as anticancer agents, but the synthetic methodologies and the stability of the oxadiazole ring system are relevant to materials science. acs.org The thermal stability and processability of such heterocyclic compounds are key considerations for their use in materials applications.

Building Block in Retrosynthetic Strategies for Complex Molecule Synthesis

Retrosynthetic analysis is a powerful method for planning the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials. Substituted heterocyclic compounds like this compound can serve as valuable building blocks in these strategies.

The retrosynthetic strategy for 1,2,4-oxadiazole (B8745197) compounds often involves the use of amidoximes and cinnamic acid derivatives. researchgate.net Similarly, the synthesis of the target oxazole could be envisioned from simpler precursors. For example, the oxazole ring could be constructed via a cyclization reaction, and the amine and methyl groups introduced through subsequent functional group interconversions.

Conversely, this compound can be used as a starting material for the synthesis of more complex molecules. The amine group provides a handle for further elaboration, and the oxazole ring can be a stable core upon which to build additional complexity. The synthesis of various triazole derivatives often starts from simple, functionalized precursors, highlighting the modularity of such synthetic approaches. rsc.orgrsc.orgnih.gov

Exploration in Sensors and Molecular Recognition Systems

The development of chemical sensors and molecular recognition systems is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. These systems rely on the specific and detectable interaction between a sensor molecule and an analyte.

The structure of this compound suggests its potential for use in such systems. The nitrogen and oxygen atoms of the oxazole ring, along with the amine group, can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. These interactions could form the basis for the selective recognition of specific analytes. For instance, the compound could be designed to bind to metal ions, anions, or small organic molecules.

The oxazoline (B21484) scaffold has been utilized in the development of chemometric differential sensing of selected sugars, where boronated aryl oxazolines were synthesized as key intermediates. nih.gov This demonstrates the potential of the oxazole core to be integrated into more complex sensor designs. The binding event could be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

Photophysical Applications of Oxazole Scaffolds (e.g., fluorophores)

Many heterocyclic compounds, including oxazoles, are known to exhibit fluorescence. mdpi.com These fluorescent molecules, or fluorophores, have widespread applications in biological imaging, sensing, and materials science. The photophysical properties of a molecule, such as its absorption and emission wavelengths and its quantum yield, are highly dependent on its chemical structure.

The oxazole ring in this compound is a conjugated system, which is a prerequisite for fluorescence. The substituents on the ring—the methyl groups and the amine group—would be expected to modulate the photophysical properties. The amine group, in particular, can act as an electron-donating group, which often leads to a red-shift in the absorption and emission spectra.

Studies on other 1,3-oxazole derivatives have shown that they can exhibit significant UV-Vis absorption and fluorescence. mdpi.com For example, certain 1,3-oxazoles have shown absorption bands in the UV region and emission in the visible region, making them suitable for various fluorescence-based applications. mdpi.com The photophysical properties of this compound would need to be experimentally characterized to fully explore its potential as a fluorophore.

Table 2: Summary of Potential Advanced Applications

| Application Area | Rationale | Key Structural Features |

|---|---|---|

| Asymmetric Catalysis | Precursor to chiral ligands. | Amine group for chiral derivatization, oxazole ring as a rigid scaffold. |

| C-H Functionalization | Potential directing group and ligand. | Oxazole nitrogen and oxygen as coordinating atoms. |

| Advanced Materials | Monomer for polymers with tailored properties. | Reactive amine group, stable heterocyclic core. |

| Retrosynthesis | Versatile building block for complex molecules. | Functionalized heterocyclic structure. |

| Sensors | Molecular recognition of analytes. | Hydrogen bonding sites (N, O, NH2), potential for signal transduction. |

| Photophysics | Potential fluorophore for imaging and sensing. | Conjugated oxazole ring system. |

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Methodologies for Oxazol-4-amines

The synthesis of oxazol-4-amines and other oxazole (B20620) derivatives is a cornerstone of their study and application. The current impetus is on creating new, sustainable, and efficient synthetic pathways. mdpi.comresearchgate.net Traditional methods are being re-evaluated in favor of greener alternatives that reduce waste, minimize energy consumption, and utilize environmentally benign solvents and catalysts.

Future efforts will likely concentrate on:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel, which simplifies procedures and reduces solvent usage and purification steps. nih.govacs.org

Novel Catalysts: Exploring the use of earth-abundant metals and magnetically recoverable nanocatalysts to improve reaction efficiency and facilitate catalyst recycling. researchgate.net

Alternative Energy Sources: Utilizing methods like microwave-assisted synthesis to enhance reaction rates and yields. mdpi.comnih.gov

A prominent example of a versatile synthetic route is the van Leusen oxazole synthesis, which allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov Recent advancements have focused on adapting this and other methods, such as the Robinson-Gabriel synthesis and oxidation of oxazolines, to be more sustainable. tandfonline.com

Table 1: Comparison of Conventional vs. Emerging Synthetic Approaches for Oxazoles

| Feature | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Often rely on precious metals or stoichiometric reagents. | Focus on earth-abundant metals, biocatalysts, and recyclable nanocatalysts. researchgate.net |

| Solvents | Typically use volatile organic compounds (VOCs). | Emphasize the use of greener solvents like water or ionic liquids, or solvent-free conditions. mdpi.comnih.gov |

| Energy Input | Often require prolonged heating. | Utilize alternative energy sources like microwaves or flow chemistry for efficiency. nih.govacs.org |

| Process | Multi-step, with isolation of intermediates. | Trend towards one-pot, tandem, or multicomponent reactions. researchgate.netacs.org |

| Waste | Can generate significant chemical waste. | Designed to minimize byproducts and improve atom economy. |

Deeper Understanding of Intrinsic Reactivity and Selectivity in Complex Chemical Environments

While the general reactivity of the oxazole ring is understood—it can react with electrophiles, nucleophiles, and participate in cycloaddition reactions—predicting its behavior in complex molecular settings remains a challenge. clockss.orgnumberanalytics.com The aromaticity of the oxazole ring is less pronounced than that of molecules like pyrrole (B145914) or benzene, which contributes to its unique reactivity. clockss.org The weak basicity of oxazoles (pKa of the conjugate acid is ~0.8) also influences their reaction pathways. wikipedia.org

Future research will need to address:

Mechanistic Studies: Employing advanced spectroscopic and computational methods to elucidate reaction mechanisms and identify transient intermediates.

Regioselectivity: Understanding and controlling where substituents will attach to the oxazole ring during a reaction, such as in electrophilic substitutions which tend to occur at the C5 position. wikipedia.org

Chemoselectivity: Predicting how an oxazole moiety will react in the presence of other functional groups within a large molecule. This is particularly crucial for applications in medicinal chemistry and late-stage functionalization of complex natural products. acs.org

Exploration of Supramolecular Chemistry and Crystal Engineering with Oxazole Scaffolds

The structural characteristics of oxazoles, including the presence of nitrogen and oxygen heteroatoms and the planar ring system, make them excellent candidates for building blocks in supramolecular chemistry and crystal engineering. researchgate.netias.ac.in These fields focus on designing and creating larger, ordered structures held together by non-covalent interactions like hydrogen bonds and π-stacking. rsc.org

Key opportunities in this area include:

Design of Novel Architectures: Using oxazole derivatives to construct complex supramolecular assemblies, such as molecular tapes, sheets, or porous frameworks. ias.ac.in

Functional Materials: Creating materials with tailored properties by controlling the self-assembly of oxazole scaffolds. This could lead to new organogelators, or materials with specific nonlinear optical (NLO) or magnetic properties. ias.ac.in

Cocrystal Formation: Investigating the formation of cocrystals, particularly for pharmaceutical applications, to improve properties like solubility and bioavailability. ias.ac.in The ability of the oxazole ring to participate in various weak noncovalent interactions is key to this endeavor. rsc.org

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The advancement of oxazole chemistry is closely tied to the adoption of new technologies. These innovations can enhance the precision, speed, and scale of both synthesis and analysis.

Flow Chemistry: This technique, where reactions are run in continuous-flowing streams rather than in batches, offers superior control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability. The Kondrat'eva reaction, used to create pyridines from oxazoles, has been successfully adapted to flow systems. acs.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of different reaction conditions or compounds. This can accelerate the discovery of new synthetic methods and novel oxazole derivatives with desired biological activities.

Advanced Analytical Techniques: Sophisticated methods like high-resolution mass spectrometry and multi-dimensional NMR are vital for characterizing the complex structures of new oxazole derivatives and for studying their reaction dynamics.

Multiscale Modeling Approaches for Complex Phenomena in Oxazole Chemistry

Computational chemistry and molecular modeling are indispensable tools for gaining deeper insights into the behavior of oxazoles. rsc.org Multiscale modeling, which combines different levels of theoretical detail, can bridge the gap between the electronic behavior of a single molecule and the macroscopic properties of a material.

Future applications of modeling include:

Reaction Mechanism Simulation: Using quantum mechanics (QM) to model the transition states and energy profiles of reactions, providing insights that are difficult to obtain experimentally. researchgate.net

Predicting Properties: Employing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of new oxazole derivatives before they are synthesized.

Simulating Self-Assembly: Using molecular dynamics (MD) simulations to understand how individual oxazole molecules interact and assemble into larger supramolecular structures.

By combining these advanced computational approaches with empirical research, scientists can more effectively design novel oxazole-based compounds and materials with desired functionalities.

Q & A

Q. Table 1: Synthetic Routes and Yields

| Precursor | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3,5-Dimethyl-oxazole-4-acid chloride | Methylamine, DMF, 70°C | 78 | |

| 4-Nitro-3,5-dimethyl-oxazole | H₂/Pd-C, ethanol | 65 |

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles. SHELX software (e.g., SHELXL) is widely used for refinement .

- NMR spectroscopy :

- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm the oxazole core .

Advanced: How can conflicting data in reaction yields or purity be systematically resolved?

Methodological Answer:

Discrepancies arise from impurities or side reactions (e.g., over-methylation). Resolution strategies include:

- Chromatographic purification : Use gradient elution in HPLC (C18 column, acetonitrile/water) to isolate the target compound .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies isotopic patterns and rules out adducts .

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to map optimal conditions .

Advanced: What computational approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with SC-XRD data for binding-site accuracy .

Q. Table 2: Calculated Electronic Parameters

| Property | Value (eV) | Method |

|---|---|---|

| HOMO-LUMO gap | 4.2 | DFT/B3LYP |

| Dipole moment | 2.8 Debye | MP2/6-311G |

Advanced: How does the structure of this compound influence its biological activity compared to analogous heterocycles?

Methodological Answer:

The oxazole ring’s electron-rich nature enables π-π stacking with biological targets. Key comparisons:

- Triazoles : Higher polarity but lower thermal stability. Triazoles exhibit stronger hydrogen bonding .

- Thiazoles : Sulfur substitution enhances metal coordination but reduces bioavailability .

- Structure-Activity Relationship (SAR) : Methyl groups at positions 3 and 5 increase lipophilicity, improving membrane permeability .

Advanced: What strategies mitigate decomposition during storage or experimental handling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.